

Application Note: Scalable Solution-Phase Synthesis of H-β-Ala-DL-Val-OH

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Compound of Interest

Compound Name: H-BETA-ALA-DL-VAL-OH

CAS No.: 102029-85-6

Cat. No.: B1139290

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Abstract

This application note details a robust, scalable protocol for the solution-phase synthesis of the dipeptide H-

-Ala-DL-Val-OH. While standard solid-phase peptide synthesis (SPPS) is common for longer chains, solution-phase chemistry offers superior cost-efficiency and scalability for short dipeptides. This protocol utilizes a Boc-protection strategy combined with EDC/HOBt coupling, ensuring high yield and minimal racemization. The target molecule, a structural analog of carnosine (

-alanyl-L-histidine), serves as a critical reference standard in metabolomics and peptidomimetic drug discovery.

Introduction & Strategic Analysis

Chemical Context

The synthesis of peptides containing

-amino acids (like

-alanine) presents unique advantages.^[1] Unlike

-peptides,

-peptides possess an additional methylene group in the backbone, conferring resistance to enzymatic degradation by proteases.

Target Molecule: H-

-Ala-DL-Val-OH

- N-Terminus:
 - Alanine (3-aminopropanoic acid)
- C-Terminus: DL-Valine (Racemic)
- Stereochemistry: The use of DL-Valine results in a racemic product. This is often intentional for analytical standards or initial toxicity screens where chiral separation is not yet required.

Retrosynthetic Strategy

To synthesize the free zwitterion, we employ a C-to-N assembly strategy protected by orthogonal groups:

- C-Terminal Protection: Methyl esterification of DL-Valine.
- N-Terminal Protection: tert-Butyloxycarbonyl (Boc) protection of -Alanine.^{[2][3][4]}
- Coupling: Carbodiimide-mediated amide bond formation.
- Global Deprotection: Sequential removal of ester (base) and Boc (acid) groups.

Critical Decision - Order of Deprotection:

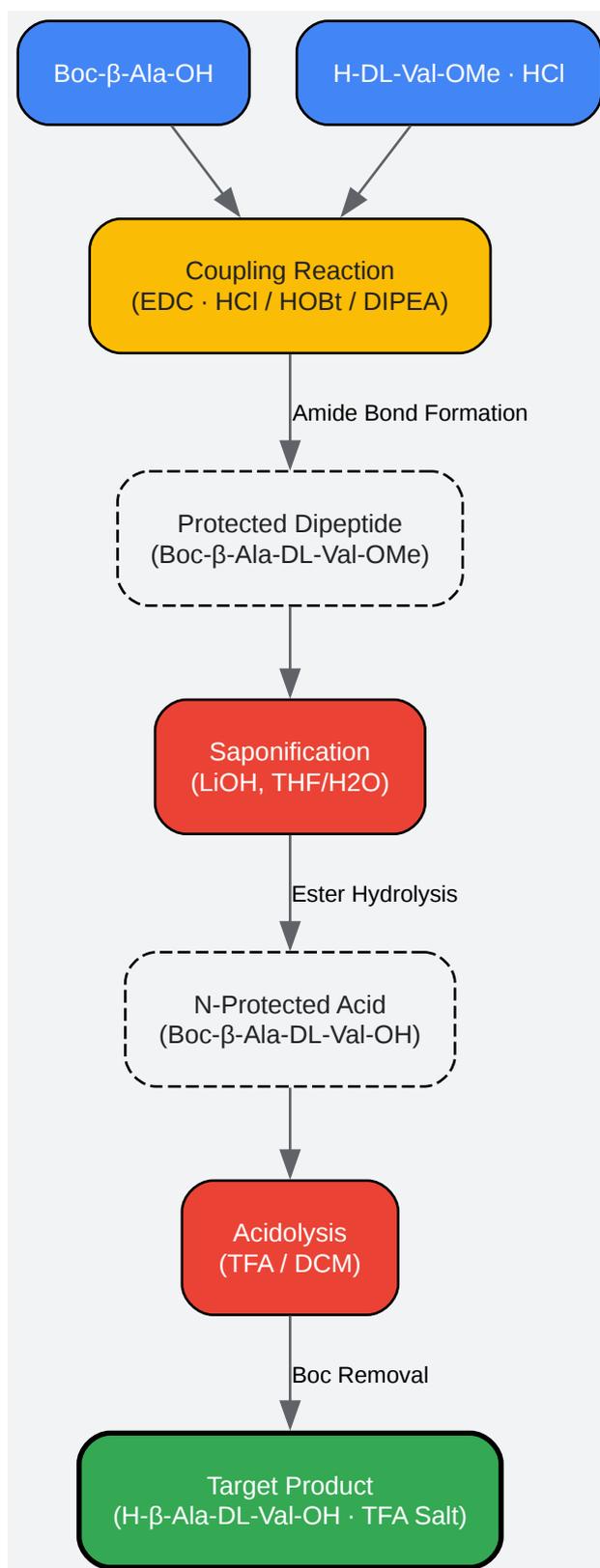
- Route A (Recommended): Saponification (Ester Acid) followed by Acidolysis (Boc Amine).
 - Rationale: Removing the Boc group first would generate a free amine methyl ester (H-

-Ala-DL-Val-OMe). While

-amino acids reduce the risk, dipeptide esters can cyclize to form diketopiperazines (DKP). Maintaining the Boc group during saponification prevents this side reaction.

Visualized Workflows

Synthetic Pathway (Graphviz)



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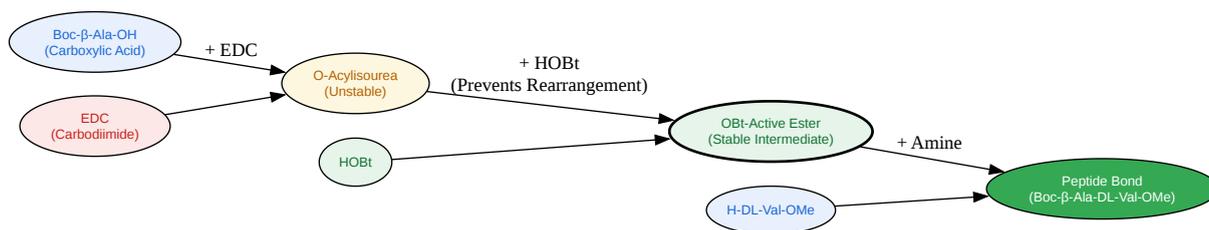
Figure 1: Step-by-step synthetic workflow for H-

-Ala-DL-Val-OH preventing diketopiperazine formation.

Mechanistic Insight: EDC/HOBt Coupling

The choice of HOBt (1-Hydroxybenzotriazole) is critical. It reacts with the O-acylisourea intermediate formed by EDC to create an "active ester." This OBt-ester is less reactive than the O-acylisourea but much more stable against

-acylisourea rearrangement (a common dead-end byproduct).



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Figure 2: Mechanism of HOBt-assisted carbodiimide coupling to ensure high yield.

Materials & Reagents

Reagent	Role	CAS No. (Example)	Grade
Boc- -Ala-OH	Starting Material (N-term)	3303-84-2	>98%
H-DL-Val-OMe HCl	Starting Material (C-term)	Synthesis described below	>98%
EDC HCl	Coupling Agent	25952-53-8	Reagent
HOBt (anhydrous)	Racemization Suppressor	2592-95-2	Reagent
DIPEA (Hünig's Base)	Base (Neutralization)	7087-68-5	Anhydrous
TFA	Deprotection Acid	76-05-1	HPLC Grade
LiOH H O	Saponification Base	1310-66-3	Reagent

Experimental Protocols

Phase 1: Preparation of H-DL-Val-OMe HCl

Note: If commercially available, skip to Phase 2. This step converts the free amino acid to the methyl ester to protect the C-terminus.

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Dissolution: Suspend DL-Valine (5.0 g, 42.7 mmol) in dry Methanol (50 mL).
- Activation: Chill to 0°C. Dropwise add Thionyl Chloride (SOCl₂) (3.7 mL, 51.2 mmol) over 20 minutes. Caution: Exothermic, releases HCl gas.
- Reflux: Heat to reflux (65°C) for 4 hours. The solution should become clear.

- Workup: Concentrate in vacuo to remove MeOH and excess SOCl
- Isolation: Triturate the residue with cold diethyl ether to precipitate the white solid H-DL-Val-OMe
HCl. Dry under vacuum.

Phase 2: Peptide Coupling (The Core Reaction)

Objective: Link Boc-

-Ala-OH to H-DL-Val-OMe.

- Activation:
 - In a flask, dissolve Boc-
-Ala-OH (1.0 equiv) and HOBt (1.1 equiv) in DCM/DMF (9:1 ratio).
 - Cool to 0°C in an ice bath.^[1]
 - Add EDC
HCl (1.1 equiv). Stir for 15 minutes to form the active ester.
- Addition:
 - In a separate vial, dissolve H-DL-Val-OMe
HCl (1.0 equiv) in minimal DMF.
 - Add DIPEA (2.5 equiv) to neutralize the HCl salt and free the amine.
 - Add this amine solution dropwise to the activated acid mixture at 0°C.
- Reaction:
 - Allow the mixture to warm to Room Temperature (RT) naturally.

- Stir for 12–16 hours.
- Workup (Extraction):
 - Dilute with Ethyl Acetate (EtOAc).
 - Wash 1: 5% Citric Acid or 1M HCl (removes unreacted amine/DIPEA).
 - Wash 2: Saturated NaHCO₃
(removes unreacted acid/HOBt).
 - Wash 3: Brine.^[1]
 - Dry over Na₂SO₄, filter, and concentrate to yield Boc-Ala-DL-Val-OMe.

Phase 3: Saponification (Ester Hydrolysis)

Objective: Remove the methyl ester to expose the C-terminal acid.

- Dissolve the protected dipeptide in THF/Water (3:1).
- Add LiOH
H₂O (2.0 equiv).
- Stir at RT for 2–4 hours (Monitor by TLC; R_f of acid will be lower than ester).
- Neutralization: Carefully acidify to pH ~3 with 1M HCl.
- Extraction: Extract the free acid product into EtOAc. Dry and concentrate to yield Boc-

-Ala-DL-Val-OH.

Phase 4: Boc Deprotection & Final Isolation

Objective: Remove the N-terminal protection.

- Dissolve the intermediate in DCM (5 mL per gram).
- Add TFA (equal volume to DCM).
- Stir at RT for 1 hour. CO

evolution indicates deprotection.

- Precipitation: Evaporate the TFA/DCM in vacuo. Do not heat above 40°C.
- Add cold Diethyl Ether to the oily residue. Scratch the flask sides to induce crystallization of the H-

-Ala-DL-Val-OH

TFA salt.

- Desalting (Optional): If the free zwitterion is required, pass the salt through a weak anion exchange resin or neutralize with stoichiometric NaOH and recrystallize from EtOH/Water.

Analytical Quality Control

Attribute	Method	Acceptance Criteria
Identity	H-NMR (D O or DMSO-)	~2.5 (t, 2H, -Ala -CH) , ~3.0 (t, 2H, -Ala -CH) , ~0.9 (d, 6H, Val Methyls). Absence of Boc singlet (~1.4 ppm).
Purity	HPLC (C18 Column)	>95% Area Under Curve (210 nm).
Mass	LC-MS (ESI+)	[M+H] expected at ~189.1 Da.
Appearance	Visual	White to off-white hygroscopic solid.

Note on Stereochemistry: The NMR spectrum of the DL-product may show slight peak splitting or broadening compared to a pure L-isomer due to the formation of diastereomeric associations in concentrated solution, though technically it is a simple racemate.

Troubleshooting & Optimization

- Issue: Poor Solubility of

-Ala intermediates.

- Solution:

-amino acids can be less soluble in DCM. Increase the ratio of DMF in the coupling step.

- Issue: Racemization.
 - Insight: While -alanine is achiral, the Valine residue is susceptible during the ester hydrolysis (Phase 3). Using LiOH at low temperature (0°C) minimizes this risk. However, since the target is DL-Val, racemization is not a failure mode here, but chemical purity is.
- Issue: Oil instead of Solid.
 - Solution: Peptide TFA salts are often oils. Repeated evaporation with diethyl ether or hexane (trituration) is necessary to obtain a solid.

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